
2-Hydrazinylquinazoline
Übersicht
Beschreibung
2-Hydrazinylquinazoline is a chemical compound with the molecular formula C₈H₈N₄. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Wirkmechanismus
Target of Action
2-Hydrazinylquinazoline (2-HQ) is a heterocyclic organic compound that has been shown to have diverse biological activities. The primary targets of 2-HQ are chromatin-associated proteins in histones . These proteins play a crucial role in the regulation of gene expression, and their inhibition can lead to changes in cellular function.
Mode of Action
2-HQ interacts with its targets by inhibiting the function of histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins are involved in the methylation of histones, a process that regulates gene expression. By inhibiting these proteins, 2-HQ can alter gene expression patterns within the cell .
Biochemical Pathways
The inhibition of histone methyltransferase (G9a) and G9a-like protein (GLP) by 2-HQ affects the biochemical pathways related to gene expression . Changes in gene expression can have downstream effects on various cellular processes, including cell growth, differentiation, and response to external stimuli .
Result of Action
The molecular and cellular effects of 2-HQ’s action are primarily related to changes in gene expression. By inhibiting histone methyltransferase (G9a) and G9a-like protein (GLP), 2-HQ can alter the methylation status of histones, leading to changes in the expression of genes regulated by these proteins . This can result in various cellular responses, including changes in cell growth and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-HQ. Factors such as temperature, pH, and the presence of other substances can affect the activity and stability of 2-HQ . Additionally, the cellular environment, including the presence of other proteins and molecules, can influence the efficacy of 2-HQ .
Biochemische Analyse
Biochemical Properties
2-Hydrazinylquinazoline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, quinazolinone derivatives, which include this compound, have been found to exhibit antimicrobial and biofilm inhibition effects . These compounds interact with the quorum sensing system in Pseudomonas aeruginosa, a bacterium, inhibiting biofilm formation at sub-minimum inhibitory concentrations .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For example, certain quinazolinone derivatives have been found to exhibit good luminescence properties, making them promising candidates for use as fluorescent probes and biological imaging reagents .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, quinazolinone derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa by interacting with the bacterium’s quorum sensing transcriptional regulator PqsR .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinylquinazoline typically involves the reaction of quinazoline derivatives with hydrazine. One common method includes the condensation of 2-chloroquinazoline with hydrazine hydrate under reflux conditions. The reaction proceeds as follows: [ \text{C}_8\text{H}_6\text{ClN}_3 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_8\text{N}_4 + \text{HCl} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydrazinylquinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazine moiety to form amine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various quinazoline derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
2-Hydrazinylquinazoline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Vergleich Mit ähnlichen Verbindungen
Quinazolin-4(3H)-one: Known for its anti-inflammatory and analgesic activities.
2-Phenylquinazoline: Exhibits significant anticancer properties.
Quinoxaline: Used in the treatment of infectious diseases due to its antimicrobial properties.
Uniqueness: 2-Hydrazinylquinazoline is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and drug development .
Eigenschaften
IUPAC Name |
quinazolin-2-ylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-12-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H,9H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMABXRSPZLOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467587 | |
| Record name | Quinazolin-2-ylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36265-27-7 | |
| Record name | Quinazolin-2-ylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

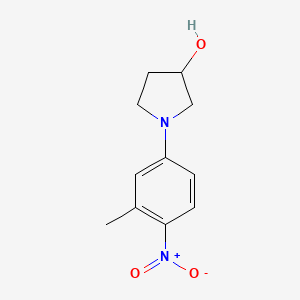


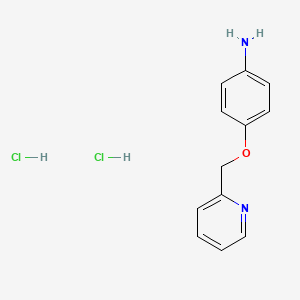
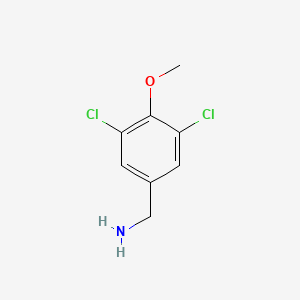




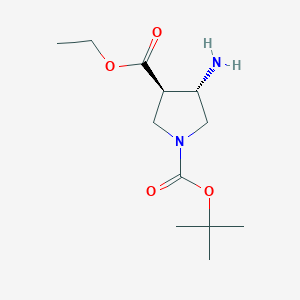
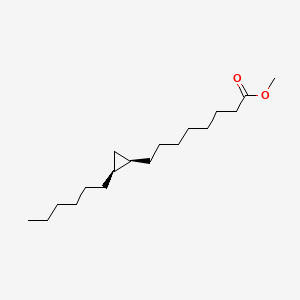

![8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3132030.png)
